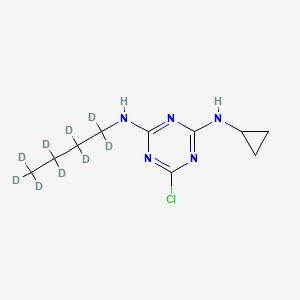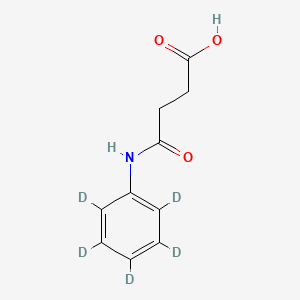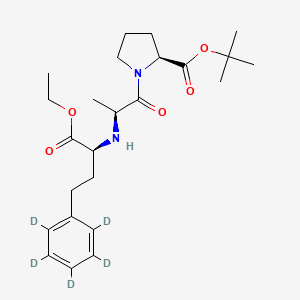
Enalapril-d5 tert-Butyl Ester
描述
Enalapril-d5 tert-Butyl Ester is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Enalapril, a well-known angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure. The molecular formula of this compound is C24H31D5N2O5, and it has a molecular weight of 437.58 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Enalapril-d5 tert-Butyl Ester involves multiple steps, starting with the preparation of the deuterated phenyl ring. The key steps include:
Deuteration of Benzene: Benzene is treated with deuterium gas in the presence of a catalyst to produce deuterated benzene.
Formation of Deuterated Phenylacetic Acid: Deuterated benzene is converted to deuterated phenylacetic acid through a series of reactions, including Friedel-Crafts acylation and subsequent hydrolysis.
Synthesis of Enalapril-d5: Deuterated phenylacetic acid is then used to synthesize Enalapril-d5 through a series of steps involving esterification, amidation, and cyclization.
Esterification to Form this compound: Finally, Enalapril-d5 is esterified with tert-butyl alcohol to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Enalapril-d5 tert-Butyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to produce Enalapril-d5 and tert-butyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the ester group.
Substitution: The deuterated phenyl ring can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols)
Major Products Formed
Hydrolysis: Enalapril-d5 and tert-butyl alcohol.
Oxidation: Oxidized derivatives of Enalapril-d5.
Substitution: Substituted derivatives of Enalapril-d5
科学研究应用
Enalapril-d5 tert-Butyl Ester is widely used in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the structure and behavior of Enalapril and its derivatives.
Biology: Employed in metabolic studies to trace the biotransformation of Enalapril in biological systems.
Medicine: Used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Enalapril.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Enalapril
作用机制
Enalapril-d5 tert-Butyl Ester, like Enalapril, is a prodrug that is converted to its active form, Enalaprilat, in the body. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to angiotensin II. This leads to vasodilation, reduced blood pressure, and decreased workload on the heart. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .
相似化合物的比较
Similar Compounds
Enalapril: The parent compound, used widely as an antihypertensive agent.
Enalaprilat: The active metabolite of Enalapril.
Lisinopril: Another ACE inhibitor with a similar mechanism of action.
Uniqueness
Enalapril-d5 tert-Butyl Ester is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as improved stability and the ability to trace metabolic pathways more accurately .
属性
IUPAC Name |
tert-butyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N2O5/c1-6-30-22(28)19(15-14-18-11-8-7-9-12-18)25-17(2)21(27)26-16-10-13-20(26)23(29)31-24(3,4)5/h7-9,11-12,17,19-20,25H,6,10,13-16H2,1-5H3/t17-,19-,20-/m0/s1/i7D,8D,9D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COROOYFPXSPNBH-IQEAFPNVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)OC(C)(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661943 | |
| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356837-84-7 | |
| Record name | tert-Butyl N-[(2S)-1-ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]-L-alanyl-L-prolinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-(tert-butyldimethylsilyloxy)-1H-benzimidazole](/img/structure/B563074.png)
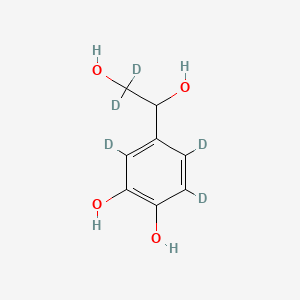

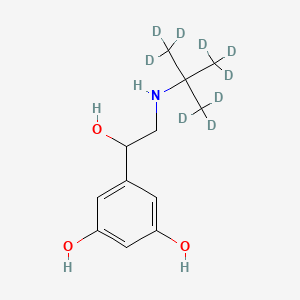
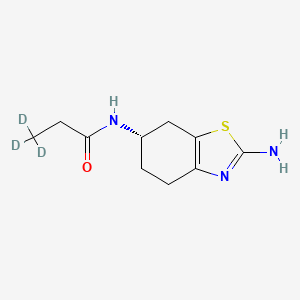
![2-[[2-chloro-4-[3-chloro-4-[[1-(4-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B563085.png)
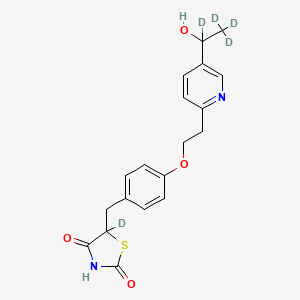

![3S-(-)-3-[3-(Methanesulfonyl)phenyl]piperidine Tartaric Acid Salt](/img/structure/B563089.png)
